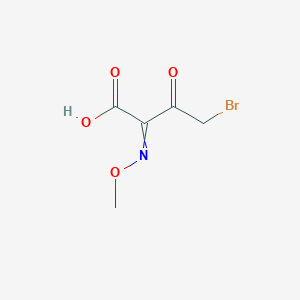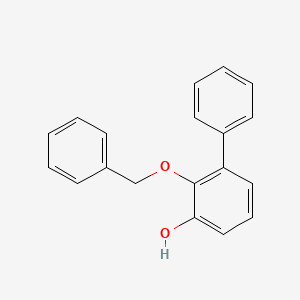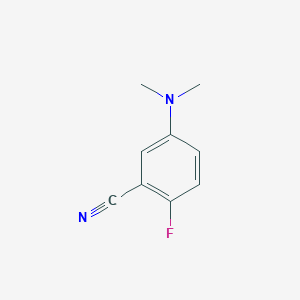
4-bromo-2-methoxyimino-3-oxobutyric acid
描述
4-bromo-2-methoxyimino-3-oxobutyric acid is an organic compound with the molecular formula C5H6BrNO4 It is a derivative of butanoic acid, featuring a bromine atom, a methoxyimino group, and a keto group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methoxyimino-3-oxobutyric acid typically involves the bromination of 2-(methoxyimino)-3-oxobutanoic acid. One common method includes the reaction of 2-(methoxyimino)-3-oxobutanoic acid with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-bromo-2-methoxyimino-3-oxobutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The keto group can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can undergo condensation reactions with amines to form imines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学研究应用
4-bromo-2-methoxyimino-3-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 4-bromo-2-methoxyimino-3-oxobutyric acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The bromine atom and the methoxyimino group may play roles in binding to specific enzymes or receptors, while the keto group may participate in redox reactions .
相似化合物的比较
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: 4-bromo-2-methoxyimino-3-oxobutyric acid is unique due to its combination of a bromine atom, a methoxyimino group, and a keto group. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
属性
CAS 编号 |
537693-38-2 |
|---|---|
分子式 |
C5H6BrNO4 |
分子量 |
224.01 g/mol |
IUPAC 名称 |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
InChI 键 |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
规范 SMILES |
CON=C(C(=O)CBr)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)


![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)


![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)





![2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate](/img/structure/B8616118.png)

